1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a chemical compound characterized by its unique imidazole structure and trifluoromethyl substitution. This compound is identified by the International Union of Pure and Applied Chemistry name 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid and has a molecular formula of C11H7F3N2O2. It is classified under the category of imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields are often found in specialized organic chemistry literature, focusing on imidazole synthesis techniques .
The molecular structure of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid can be represented by various structural formulas:
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H,(H,15,16)(H,17,18)
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)C(F)(F)F
The compound features a trifluoromethyl group attached to a phenyl ring that is further connected to an imidazole ring with a carboxylic acid functional group. The molecular weight is approximately 256.18 g/mol .
The compound participates in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization and modification of the compound for various applications .
The mechanism of action for 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is closely related to its biological activity:
Data suggests that the trifluoromethyl substitution enhances the lipophilicity and bioavailability of the compound, potentially improving its pharmacological properties .
Relevant data indicates that the presence of trifluoromethyl groups often enhances stability against metabolic degradation .
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has several scientific applications:
The incorporation of trifluoromethyl groups in drug design has been associated with improved potency and selectivity for biological targets, making this compound an area of interest in medicinal chemistry .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: